Cas no 2248305-38-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is a specialized organic compound featuring a phthalimide core linked to a phenyl-substituted oxadiazole moiety via a propanoate ester bridge. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for constructing heterocyclic frameworks or serving as an intermediate in pharmaceutical and agrochemical applications. The oxadiazole group enhances stability and potential bioactivity, while the phthalimide component offers versatility in further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions or as a precursor for advanced materials. Suitable for controlled synthesis under standard laboratory conditions, this compound is characterized by high purity and reproducibility.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate structure
2248305-38-4 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
CAS No:2248305-38-4
MF:C19H13N3O5
Molecular Weight:363.323624372482
CID:6371309
PubChem ID:165977302

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
    • EN300-6520332
    • 2248305-38-4
    • インチ: 1S/C19H13N3O5/c23-16(27-22-18(24)13-8-4-5-9-14(13)19(22)25)11-10-15-20-21-17(26-15)12-6-2-1-3-7-12/h1-9H,10-11H2
    • InChIKey: MGAGBNBYJODYBE-UHFFFAOYSA-N
    • SMILES: O(C(CCC1=NN=C(C2C=CC=CC=2)O1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 363.08552052g/mol
  • 同位素质量: 363.08552052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 568
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 103Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6520332-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
2248305-38-4
0.5g
$190.0 2023-05-23
Enamine
EN300-6520332-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
2248305-38-4
0.25g
$183.0 2023-05-23
Enamine
EN300-6520332-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
2248305-38-4
0.1g
$175.0 2023-05-23
Enamine
EN300-6520332-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
2248305-38-4
1g
$199.0 2023-05-23
Enamine
EN300-6520332-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
2248305-38-4
5g
$576.0 2023-05-23
Enamine
EN300-6520332-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
2248305-38-4
10g
$855.0 2023-05-23
Enamine
EN300-6520332-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
2248305-38-4
2.5g
$389.0 2023-05-23

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoateに関する追加情報

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate: A Comprehensive Overview

The compound with CAS No. 2248305-38-4, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials. The molecule's structure combines a dioxoisoindole moiety with a phenyl oxadiazole group, creating a versatile platform for further chemical modifications and functionalization.

Recent studies have highlighted the importance of dioxoisoindole derivatives in medicinal chemistry. These compounds are known for their ability to act as scaffolds for designing bioactive molecules. The 5-(phenyl)oxadiazole group attached to the propanoate chain in this compound adds an additional layer of functionality. Oxadiazoles are well-known for their stability and ability to participate in hydrogen bonding, which can enhance the pharmacokinetic properties of the resulting compounds.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylium salts has been optimized in recent years through various methods. Researchers have employed both traditional organic synthesis techniques and modern catalytic processes to achieve high yields and purity. The integration of the oxadiazole moiety into the molecule has been facilitated by efficient coupling reactions, such as the Huisgen cycloaddition or click chemistry approaches. These advancements have made it possible to explore the compound's properties more thoroughly.

One of the most exciting developments involving this compound is its application in drug delivery systems. The dioxoisoindole core has been shown to exhibit excellent solubility properties when combined with appropriate functional groups. This makes it an ideal candidate for designing drugs that require precise delivery mechanisms. Additionally, the presence of the phenyl oxadiazole group enhances the molecule's ability to interact with biological targets, making it a promising lead compound for anti-cancer and anti-inflammatory therapies.

In terms of physical properties, this compound exhibits a high degree of thermal stability and moderate solubility in organic solvents. Its melting point is within a range suitable for various industrial applications, while its boiling point ensures that it can be processed under standard laboratory conditions. Recent spectroscopic studies have provided detailed insights into its electronic structure, revealing that the conjugation between the isoindole and oxadiazole moieties significantly influences its optical properties.

The integration of this compound into polymer systems has also been explored as part of advanced materials research. Its ability to form self-assembled monolayers (SAMs) has been demonstrated in recent experiments, suggesting potential applications in nanotechnology and surface engineering. Furthermore, its compatibility with common polymer matrices makes it a valuable additive for improving mechanical and thermal properties.

Looking ahead, ongoing research is focused on expanding the functionalization options for this compound. Scientists are investigating methods to introduce additional functional groups without compromising its core stability. This includes exploring metal-catalyzed cross-coupling reactions and enzymatic modifications that could open new avenues for its application in biotechnology.

In conclusion, CAS No. 2248305-38_4, or 1,3-dioxo_2_3-dihydro_1H_isoindol_2_yl 3_(5_phenyl_1_3_4_oxadiazol_2_yl)propanoate, represents a cutting-edge advancement in organic chemistry. Its unique structure and versatile properties make it a valuable asset for researchers across multiple disciplines. As new findings continue to emerge from ongoing studies, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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